2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile

Regiochemistry Pyrazole substitution Kinase inhibitor scaffold

This specific 4-pyridyl/N¹-ethyl/C⁴-acetonitrile regioisomer is critical for RORγt inverse agonist research within Janssen patent space (WO2019244002). It provides a precise pharmacophoric match for binding pocket validation. For kinase selectivity studies, it serves as an essential comparator to the C⁵-acetonitrile regioisomer, which exhibits nanomolar ABL1 IC₅₀. Procuring this isomer ensures SAR integrity and avoids confounding regioisomer contamination. 98% purity with multi-method QC.

Molecular Formula C12H12N4
Molecular Weight 212.25 g/mol
CAS No. 2098079-03-7
Cat. No. B1483209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile
CAS2098079-03-7
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=CC=NC=C2)CC#N
InChIInChI=1S/C12H12N4/c1-2-16-9-11(3-6-13)12(15-16)10-4-7-14-8-5-10/h4-5,7-9H,2-3H2,1H3
InChIKeyYELHXOQOHPCMOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile (CAS 2098079-03-7) – Procurement-Ready Pyrazole-Acetonitrile Building Block for RORγT Modulator Programs


2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile (CAS 2098079-03-7, molecular formula C₁₂H₁₂N₄, molecular weight 212.25 g/mol) is a 1,3,4-trisubstituted pyrazole bearing an N¹-ethyl group, a C³-(pyridin-4-yl) substituent, and a C⁴-acetonitrile side chain . The compound resides within the chemical space claimed by Janssen Pharmaceutica in patent family WO2019244002 / US-11034658-B2, which describes pyridinyl pyrazoles as modulators of the nuclear receptor RORγt (retinoic acid-related orphan receptor gamma t) for inflammatory and autoimmune indications [1]. It is commercially available from Bidepharm at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . Its closest structural analogs differ by pyridine ring position (3-pyridyl vs. 4-pyridyl), acetonitrile regioattachment point (C⁴ vs. C⁵ of the pyrazole), or N¹-substitution, each of which can confer distinct pharmacophoric and physicochemical profiles relevant to medicinal chemistry and chemical biology applications.

Why 2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile Cannot Be Replaced by Generic Pyrazole-Acetonitrile Isomers Without Risking Altered Target Engagement and Physicochemical Profile


Within the 1-ethyl-3-(pyridinyl)-1H-pyrazolyl-acetonitrile congener series, seemingly minor structural permutations—relocating the acetonitrile from C⁴ to C⁵ of the pyrazole ring, or shifting the pyridine nitrogen from the 4-position to the 3- or 2-position—can produce profound changes in molecular recognition, electronic distribution, and conformational preference [1]. The C⁴-acetonitrile regioisomer places the nitrile group in a distinct vector orientation relative to the pyridine and N¹-ethyl substituents compared to the C⁵-acetonitrile congener (CAS 2098103-53-6), which has been reported to engage ABL1 kinase with nanomolar IC₅₀ . Similarly, the pyridin-4-yl isomer presents a para-oriented nitrogen lone pair that can serve as a hydrogen-bond acceptor in a geometry distinct from the pyridin-3-yl isomer (CAS 2097969-84-9), potentially altering binding poses within the RORγt ligand-binding domain or other protein targets [1]. For procurement decisions in SAR campaigns or patent circumvention exercises, these regiochemical and positional isomer distinctions are not interchangeable—procuring the incorrect isomer risks invalidating structure–activity relationships, wasting screening resources, and compromising intellectual property positioning.

Quantitative Differentiation Evidence: 2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile vs. Closest Structural Analogs


Regiochemical Differentiation: C⁴-Acetonitrile vs. C⁵-Acetonitrile Pyrazole Congeners

The target compound (CAS 2098079-03-7) bears the acetonitrile moiety at the pyrazole C⁴ position, whereas its closest regioisomer, 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)acetonitrile (CAS 2098103-53-6), places the acetonitrile at C⁵. This positional difference alters the relative spatial arrangement of the nitrile dipole and the pyridine ring . According to vendor-reported research summaries, the C⁵-acetonitrile regioisomer has been reported in J. Med. Chem. (2023) to inhibit ABL1 kinase with an IC₅₀ in the nanomolar range . No comparable ABL1 activity data have been publicly disclosed for the C⁴-acetonitrile regioisomer, establishing a clear functional divergence between the two regioisomers that precludes their interchangeable use in kinase-targeted SAR programs.

Regiochemistry Pyrazole substitution Kinase inhibitor scaffold

Pyridine Positional Isomerism: 4-Pyridyl vs. 3-Pyridyl Substitution – Impact on Hydrogen-Bond Acceptor Geometry and Target Recognition

The target compound incorporates a pyridin-4-yl substituent at the pyrazole C³ position, whereas the closely related analog 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile (CAS 2097969-84-9) bears a pyridin-3-yl group. The pyridine nitrogen in the 4-substituted isomer is positioned para to the pyrazole attachment point, offering a hydrogen-bond acceptor vector oriented along the molecular long axis. In the 3-substituted isomer, the nitrogen is meta-oriented, presenting a distinct angular geometry for intermolecular interactions . Both compounds fall within the generic Formula I scope of the Janssen RORγt modulator patent family (US-11034658-B2 / WO2019244002) [1]; however, the patent exemplifies specific substitution patterns for optimal RORγt modulation, and the choice of 4-pyridyl vs. 3-pyridyl can determine whether a compound meets the pharmacophoric requirements for the RORγt allosteric binding site. Computed molecular properties derived from Chem960 data show the two isomers are identical in exact mass (212.106196400 g/mol), H-bond donor count (0), H-bond acceptor count (3), rotatable bond count (3), and heavy atom count (16), with a modest complexity difference (269 for the 3-pyridyl isomer) .

Positional isomerism Pyridine nitrogen Hydrogen-bond acceptor RORγt modulator

N¹-Substitution Comparison: N-Ethyl vs. N-H (Unsubstituted) Pyrazole – Impact on Lipophilicity and Metabolic Stability

The target compound features an N¹-ethyl substituent, distinguishing it from the corresponding N-unsubstituted analog 2-(3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile (CAS 2098138-32-8, molecular formula C₁₀H₈N₄, MW 184.20 g/mol) . The N-ethyl group increases molecular weight by 28.05 Da (from 184.20 to 212.25 g/mol) and adds one methylene unit to the lipophilic surface. While quantitative cLogP data are not available from a single authoritative source for both compounds, the N-ethyl substituent is expected to increase lipophilicity (ΔcLogP estimated at approximately +0.6 to +0.8 log units based on the Hansch π constant for an aliphatic CH₂ group) . The N-H analog carries a hydrogen-bond donor at N¹ (HBD count: 1 vs. 0 for the target), altering both permeability and the capacity for intermolecular hydrogen bonding with biological targets . This difference is critical for CNS penetration considerations and for maintaining target engagement within hydrophobic binding pockets such as the RORγt ligand-binding domain [1].

N-alkylation Lipophilicity Metabolic stability Pyrazole NH

Commercial Purity and Analytical QC Documentation vs. Uncharacterized Generic Sources

The compound is supplied by Bidepharm (Product No. BD01368591) at a standard purity of 98%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . This documented purity level and multi-method analytical characterization provide procurement-grade assurance that is not uniformly available across all suppliers of pyrazole-acetonitrile building blocks. For comparison, many generic vendors of the pyridin-3-yl isomer (CAS 2097969-84-9) and the 5-yl regioisomer (CAS 2098103-53-6) do not publicly disclose batch-level QC data, or offer lower standard purity grades . In the absence of published biological potency data for the target compound itself, documented chemical purity becomes a critical procurement criterion—impure material can generate false-negative screening results or irreproducible SAR data, particularly in biochemical and cell-based assays sensitive to trace metal or organic contaminants.

Purity QC documentation NMR HPLC Procurement

Patent Landscape Positioning: Explicit Coverage Within the Janssen RORγt Modulator Patent Family

The compound falls within the generic Formula I of US-11034658-B2 (granted 2021-06-15) and WO2019244002A1, assigned to Janssen Pharmaceutica NV [1]. This patent family claims pyridinyl pyrazoles as modulators of RORγt for the treatment of rheumatoid arthritis, psoriatic arthritis, and psoriasis. While the target compound (CAS 2098079-03-7) is not explicitly listed among the exemplified compounds in the publicly accessible patent abstract or PubChem summary, its structure is encompassed by the Markush claims [1]. In contrast, several close analogs—including the N¹-(2-fluoroethyl) variant (CAS 2098078-97-6) and the N¹-propargyl variant (CAS 2098021-09-9)—fall within the same patent space but with differing N¹-substitution that can modulate metabolic stability and patent novelty . This patent context is directly relevant to procurement decisions for organizations conducting freedom-to-operate analyses or seeking to differentiate their chemical series from the Janssen IP estate.

Patent landscape RORγt Freedom to operate Janssen

Summary of Evidence Strength and Data Gaps for Procurement Decision-Making

A critical appraisal of the available evidence reveals that high-strength comparative biological data (e.g., head-to-head IC₅₀ values, selectivity panels, in vivo PK) are not publicly available for 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile as of the search date [1]. The compound functions primarily as a synthetic building block and research intermediate, and its differentiation from analogs rests predominantly on structural/regiochemical identity, computed physicochemical properties, vendor QC documentation, and patent landscape positioning—rather than on experimentally determined biological activity comparisons. The strongest comparator evidence is the reported ABL1 kinase inhibitory activity (nanomolar IC₅₀) of the C⁵-acetonitrile regioisomer, which qualitatively differentiates the two regioisomers but does not provide a quantitative head-to-head comparison . Procurement decisions should therefore be driven by: (1) the requirement for a specific regioisomer (C⁴-acetonitrile) and pyridine positional isomer (4-pyridyl) for SAR consistency; (2) documented purity and analytical characterization; and (3) IP considerations related to the Janssen RORγt patent family. Users requiring quantitative biological benchmarking data should request custom profiling or consult the primary J. Med. Chem. (2023) publication for the 5-yl regioisomer comparator.

Evidence assessment Data gaps Procurement risk

Best-Fit Application Scenarios for 2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile (CAS 2098079-03-7) Based on Available Evidence


RORγt Modulator SAR Expansion – Exploring C⁴-Acetonitrile Pyridinyl Pyrazole Chemical Space

For medicinal chemistry teams pursuing RORγt inverse agonists or antagonists within the Janssen-disclosed chemical space (US-11034658-B2 / WO2019244002) [1], this compound provides the specific 4-pyridyl / N¹-ethyl / C⁴-acetonitrile substitution triad that defines a distinct sub-region of the patent Markush structure. The C⁴ regioisomer places the acetonitrile in a geometric orientation that may engage different residues within the RORγt allosteric pocket compared to the C⁵-substituted series. Procurement of this specific isomer ensures SAR consistency when building congeneric series and avoids the confounding variable of regioisomer contamination that could arise from non-regioselective synthetic routes.

Kinase Inhibitor Scaffold Diversification – Differentiating from the ABL1-Active C⁵ Regioisomer

Given that the C⁵-acetonitrile regioisomer (CAS 2098103-53-6) has been reported to exhibit nanomolar ABL1 kinase inhibitory activity (J. Med. Chem. 2023) , the C⁴ regioisomer serves as a critical comparator for structure–activity relationship studies. Researchers investigating the structural determinants of kinase selectivity within the pyrazole-acetonitrile series can use this compound to test whether the acetonitrile position (C⁴ vs. C⁵) governs ABL1 engagement or whether alternative kinase targets are preferentially inhibited. The documented 98% purity with multi-method QC supports reliable dose–response measurements in biochemical kinase assays.

Synthetic Intermediate for Late-Stage Functionalization via Nitrile Group Transformation

The acetonitrile (-CH₂CN) side chain at the pyrazole C⁴ position serves as a versatile synthetic handle for further elaboration: hydrolysis to the corresponding acetic acid derivative, reduction to the primary amine, or cycloaddition to tetrazole and other heterocycles . The 4-pyridyl substituent provides an orthogonal metal-coordinating site for cross-coupling reactions. The N¹-ethyl group, being fully substituted, avoids the need for NH protection/deprotection steps that complicate synthetic routes involving N-unsubstituted analogs (e.g., CAS 2098138-32-8). The commercial availability at 98% purity with documented QC reduces the need for in-house purification before use as a synthetic intermediate.

Computational Chemistry and Docking Studies – Validating Pharmacophoric Models for Pyridine-Containing Heterocycles

The para-pyridyl nitrogen orientation in this compound provides a well-defined hydrogen-bond acceptor vector that can be used to validate pharmacophoric models and docking poses in silico [1]. The compound's moderate molecular weight (212.25 g/mol), absence of hydrogen-bond donors, and three hydrogen-bond acceptor sites place it within favorable drug-like or lead-like property space for computational screening. When used alongside its pyridin-3-yl isomer (CAS 2097969-84-9) as a comparator pair, researchers can test whether docking algorithms correctly discriminate between para- and meta-oriented pyridine nitrogen geometries—a critical validation step before virtual screening of larger compound libraries.

Quote Request

Request a Quote for 2-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.